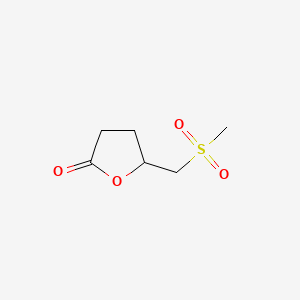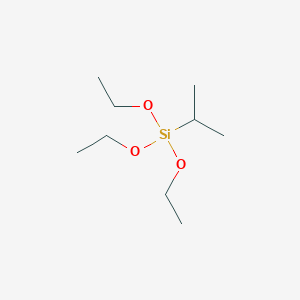
2,2'-(Oxydibenzene-4,1-diyl)diacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is an organic compound with the molecular formula C16H12N2O It is characterized by the presence of two acetonitrile groups attached to a central oxydibenzene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile typically involves the reaction of 4,4’-dihydroxybiphenyl with acetonitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as methanol. The process can be summarized as follows:
Starting Materials: 4,4’-dihydroxybiphenyl and acetonitrile.
Catalyst: A suitable catalyst, such as a base or acid, to facilitate the reaction.
Solvent: Methanol or another appropriate solvent.
Reaction Conditions: Elevated temperatures, typically around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(Oxydibenzene-4,1-diyl)dioxirane: Similar structure but with oxirane groups instead of nitrile groups.
2,2’-(Cyclohexane-1,1-diyl)diacetonitrile: Contains a cyclohexane ring instead of an oxydibenzene structure.
Uniqueness
2,2’-(Oxydibenzene-4,1-diyl)diacetonitrile is unique due to its specific combination of nitrile groups and an oxydibenzene core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
14974-56-2 |
|---|---|
Fórmula molecular |
C16H12N2O |
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[4-[4-(cyanomethyl)phenoxy]phenyl]acetonitrile |
InChI |
InChI=1S/C16H12N2O/c17-11-9-13-1-5-15(6-2-13)19-16-7-3-14(4-8-16)10-12-18/h1-8H,9-10H2 |
Clave InChI |
IIAHESVPVNTKBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC#N)OC2=CC=C(C=C2)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699739.png)

![1-Propanol, 3-[(4-aminobutyl)amino]-](/img/structure/B14699751.png)










